molecular formula C20H16ClN3O4 B2737562 1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 941973-22-4

1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2737562
CAS No.: 941973-22-4
M. Wt: 397.82
InChI Key: TWUARPAMZDCQLW-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants, products, and conditions of the reaction .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying the properties of the compound like melting point, boiling point, solubility, density, etc .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis and pharmacological activity of compounds related to 1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide, emphasizing their potential in medical and pharmaceutical applications. A study by Thomas et al. (2016) on Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone highlighted their evaluation as antidepressant and nootropic agents, showcasing the chemical versatility and therapeutic potential of this compound class (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Anticonvulsant and Antimicrobial Properties

Kubicki et al. (2000) discussed the hydrogen bonding in anticonvulsant enaminones, which includes compounds structurally similar to 1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide, highlighting their structural and potential therapeutic relevance (Kubicki, Bassyouni, & Codding, 2000). Desai et al. (2011) synthesized N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, investigating their in vitro antibacterial and antifungal activities, thereby indicating the broad-spectrum potential of related compounds (Desai, Dodiya, & Shihora, 2011).

Chemical Synthesis and Reactivity

Zhang, Tomizawa, and Casida (2004) synthesized alpha-nitro ketone derivatives, employing them as electrophiles and nucleophiles to create novel compounds that could serve as probes for nicotinic acetylcholine receptor interactions in Drosophila, demonstrating the compound's utility in biochemical research and potential implications for neuroscientific studies (Zhang, Tomizawa, & Casida, 2004).

Mechanism of Action

This is typically used in the context of bioactive compounds and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound and understanding the precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions or applications of the compound .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-10-17(24(27)28)7-8-18(13)22-20(26)15-4-9-19(25)23(12-15)11-14-2-5-16(21)6-3-14/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUARPAMZDCQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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